molecular formula C₇H₇D₃O₄ B1156288 2,2,5-Trimethyl-1,3-dioxane-4,6-dione-d3

2,2,5-Trimethyl-1,3-dioxane-4,6-dione-d3

Cat. No.: B1156288
M. Wt: 161.17
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,5-Trimethyl-1,3-dioxane-4,6-dione-d3, also known as this compound, is a useful research compound. Its molecular formula is C₇H₇D₃O₄ and its molecular weight is 161.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
2,2,5-Trimethyl-1,3-dioxane-4,6-dione-d3 serves as an important reagent in organic synthesis. Its structure allows it to participate in reactions such as:

  • Condensation Reactions : It is used to synthesize various compounds through condensation with aldehydes and ketones. The presence of the dioxane ring enhances the reactivity of the carbonyl groups, facilitating nucleophilic attack.
  • Formation of Cyclic Compounds : The compound can be utilized to create cyclic structures through intramolecular reactions. This is particularly useful in the synthesis of complex natural products and pharmaceuticals.

Analytical Chemistry

Chromatographic Applications
The compound is effective in high-performance liquid chromatography (HPLC) for the separation and analysis of various substances. Specific applications include:

  • Reverse Phase HPLC : It can be analyzed using reverse phase HPLC methods with mobile phases consisting of acetonitrile and water. This method is scalable and suitable for preparative separation to isolate impurities .
  • Mass Spectrometry Compatibility : For applications requiring mass spectrometry (MS), phosphoric acid in the mobile phase can be replaced with formic acid to enhance compatibility .

Medicinal Chemistry

Potential Therapeutic Applications
Research indicates that this compound may have potential therapeutic applications due to its structural properties:

  • CFTR Modulators : Studies have shown that compounds related to Meldrum's acid can act as potentiators for cystic fibrosis transmembrane conductance regulator (CFTR) mutations. This suggests that derivatives may be explored for developing treatments for cystic fibrosis .
  • Biological Activity Studies : The compound's derivatives have been investigated for their biological activities, including anti-cancer properties and effects on cellular signaling pathways .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing bioactive compounds through a multi-step reaction involving condensation and cyclization processes. The resulting compounds showed promising activity against specific cancer cell lines.

Case Study 2: HPLC Method Development

Another research project focused on optimizing HPLC methods for analyzing this compound in complex mixtures. The study outlined the effectiveness of different mobile phase compositions and column types in achieving high resolution and sensitivity.

Properties

Molecular Formula

C₇H₇D₃O₄

Molecular Weight

161.17

Synonyms

Methylmalonic Acid Cyclic Isopropylidene Ester-d3;  Methylmalonic Acid Monoisopropylidene Cyclic Ester-d3;  2,2,5-Trimethyl-1,3-dioxan-4,6-dione-d3;  2,2,5-Trimethyl-m-dioxane-4,6-dione-d3;  Methyl Meldrum’s Acid-d3;  NSC 233870-d3

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.